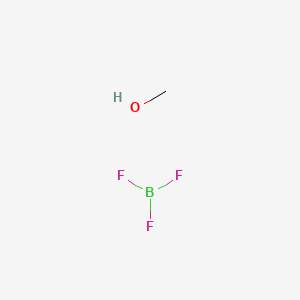

Fluorure de bore méthanol

Vue d'ensemble

Description

Boron trifluoride methanol is a chemical compound formed by the coordination of boron trifluoride with methanol. It is commonly used as an esterification reagent and a powerful acidic catalyst for various chemical reactions. The compound is known for its ability to catalyze the transesterification of vegetable oils to form biodiesel and to cleave acetylated dyes, resulting in free amino groups .

Applications De Recherche Scientifique

Boron trifluoride methanol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent for the esterification of fatty acids and the deacetylation of acetanilides.

Biology: The compound is used to study the synthesis of amino group-containing cyanine dyes.

Industry: It is widely used in the production of biodiesel through the transesterification of vegetable oils.

Mécanisme D'action

Target of Action

Boron trifluoride methanol (BF3-MeOH) primarily targets carboxylic acids and acetylated dyes . It acts as a powerful acidic catalyst for the esterification of fatty acids . In the case of acetylated dyes, it cleaves the acetyl groups, resulting in free amino groups .

Mode of Action

The interaction of BF3-MeOH with its targets involves esterification and deacetylation processes . In esterification, BF3-MeOH facilitates the reaction between carboxylic acids and alcohols to form esters . In deacetylation, it cleaves the acetyl groups from acetylated dyes, resulting in free amino groups .

Biochemical Pathways

The primary biochemical pathway affected by BF3-MeOH is the esterification of fatty acids . This process is crucial in the production of biodiesel, where BF3-MeOH catalyzes the transesterification of vegetable oils . The downstream effect of this pathway is the production of biodiesel, a renewable source of energy .

Pharmacokinetics

It’s important to note that bf3-meoh is a highly reactive compound and should be handled with care to prevent exposure .

Result of Action

The molecular and cellular effects of BF3-MeOH’s action primarily involve the transformation of target molecules. In the case of carboxylic acids, BF3-MeOH facilitates their conversion into esters . For acetylated dyes, BF3-MeOH cleaves the acetyl groups, resulting in free amino groups .

Action Environment

The action of BF3-MeOH can be influenced by environmental factors such as temperature and the presence of other reactants. For instance, the esterification process catalyzed by BF3-MeOH is typically carried out under heat . Moreover, the concentration of BF3-MeOH can also affect its reactivity . It’s also worth noting that BF3-MeOH should be stored at a temperature of 2-8°C to maintain its stability .

Analyse Biochimique

Biochemical Properties

Boron trifluoride methanol plays a crucial role in biochemical reactions, particularly in the esterification of fatty acids. It acts as a powerful acidic catalyst, facilitating the conversion of fatty acids into their corresponding esters. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to cleave acetylated dyes, resulting in free amino groups . Additionally, boron trifluoride methanol catalyzes the transesterification of vegetable oils to form biodiesel .

Molecular Mechanism

The molecular mechanism of boron trifluoride methanol involves its interaction with biomolecules at the molecular level. It acts as a Lewis acid, accepting electron pairs from nucleophiles. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. For example, boron trifluoride methanol can inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can induce changes in gene expression by altering the transcriptional activity of specific genes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Boron trifluoride methanol is typically prepared by dissolving boron trifluoride gas in methanol. The reaction is exothermic and must be carried out under controlled conditions to prevent excessive heat buildup. The resulting solution is usually around 14% boron trifluoride in methanol .

Industrial Production Methods: In industrial settings, boron trifluoride methanol is produced by bubbling boron trifluoride gas through methanol in a controlled environment. The process ensures a consistent concentration of the compound, which is essential for its use in various applications .

Analyse Des Réactions Chimiques

Types of Reactions: Boron trifluoride methanol primarily undergoes esterification reactions, where it acts as a catalyst to form esters from acids. It is also involved in transesterification reactions, particularly in the production of biodiesel from vegetable oils .

Common Reagents and Conditions:

Esterification: Boron trifluoride methanol is used with fatty acids to form esters.

Transesterification: For the transesterification of vegetable oils, boron trifluoride methanol is used in concentrations of 15 to 20% w/v.

Major Products:

Esterification: Fatty acid esters

Transesterification: Biodiesel

Comparaison Avec Des Composés Similaires

Boron trifluoride etherate: Another coordination compound of boron trifluoride, used as a Lewis acid catalyst in various organic reactions.

Boron trifluoride dihydrate: A hydrated form of boron trifluoride, used in similar catalytic applications.

Uniqueness: Boron trifluoride methanol is unique due to its specific coordination with methanol, which makes it particularly effective in esterification and transesterification reactions. Its ability to rapidly catalyze these reactions under mild conditions sets it apart from other boron trifluoride complexes .

Activité Biologique

Boron trifluoride methanol (BF3·MeOH) is a complex formed from boron trifluoride and methanol, widely used in organic synthesis, particularly for esterification and transesterification reactions. This article delves into its biological activity, safety profile, and applications based on diverse research findings.

- Molecular Formula :

- Molecular Weight : 99.85 g/mol

- Appearance : Colorless to pale yellowish clear liquid

- Boiling Point : Approximately 65°C

- Density : 0.875 - 0.900 g/mL at 20°C

Biological Activity

Boron trifluoride methanol exhibits significant biological activity, primarily through its role as a reagent in organic synthesis. Its Lewis acid properties facilitate various reactions, making it valuable in the preparation of methyl esters from fatty acids. The following sections summarize key findings from studies on its biological effects.

1. Esterification Reactions

BF3·MeOH is particularly effective for the esterification of carboxylic acids and the transesterification of triglycerides. Research indicates that it can produce high yields of methyl esters, which are essential for biodiesel production and other industrial applications:

| Substrate | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| Fatty Acids | Esterification | Up to 95% | Reflux in MeOH |

| Triglycerides | Transesterification | 90-98% | Mild heating |

Studies have shown that BF3·MeOH can esterify both saturated and unsaturated fatty acids effectively, even under mild conditions, which minimizes the degradation of sensitive compounds .

2. Toxicological Profile

Despite its utility, BF3·MeOH poses significant hazards:

- Acute Toxicity : Classified as toxic if swallowed or inhaled, causing severe skin burns and eye damage .

- Chronic Effects : Prolonged exposure can lead to organ damage .

Safety data sheets recommend handling BF3·MeOH with care, using appropriate personal protective equipment (PPE) to mitigate risks associated with exposure.

3. Case Studies

Several case studies highlight the practical applications of BF3·MeOH in various fields:

- Food Science : A study demonstrated the use of BF3·MeOH for the methylation of fatty acids extracted from food products, leading to improved analysis via gas chromatography (GC) for quality control purposes .

- Environmental Chemistry : BF3·MeOH has been employed in the transesterification of bio-oils for biodiesel production, showcasing its efficacy in converting renewable resources into usable energy while maintaining high conversion rates .

Research Findings

Recent research has expanded on the applications and implications of BF3·MeOH:

- A study published in Tetrahedron Letters noted that BF3·MeOH could effectively deprotect acetylated amines under mild conditions, indicating its versatility beyond esterification .

- Another investigation highlighted its role in lipid analysis, where BF3·MeOH facilitated the conversion of lipids into methyl esters for subsequent GC analysis, demonstrating its importance in both food science and nutritional studies .

Propriétés

IUPAC Name |

methanol;trifluoroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O.BF3/c1-2;2-1(3)4/h2H,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXYCUKPDAAYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4BF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Boron, trifluoro(methanol)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoro(methanol)boron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18232 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

19.5 [mmHg] | |

| Record name | Trifluoro(methanol)boron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18232 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

373-57-9, 2802-68-8 | |

| Record name | Boron, trifluoro(methanol)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoro(methanol)boron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrogen trifluoromethoxyborate(1-), compound with methanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of boron trifluoride methanol complex?

A1: Boron trifluoride methanol complex, often represented as BF3·CH3OH, has a molecular formula of CH3BF3O. Its molecular weight is 113.89 g/mol.

Q2: Is there any spectroscopic data available for boron trifluoride methanol complex?

A2: While the provided research papers do not directly delve into detailed spectroscopic analysis of BF3·CH3OH, they utilize techniques like gas chromatography-mass spectrometry (GC-MS) after derivatization reactions involving the complex. [, , ] This implies the compound's suitability for GC-MS analysis after appropriate modification. Additionally, nuclear magnetic resonance (NMR) studies have been conducted on the boron trifluoride-methanol system, revealing information about exchange reactions and complex formation. []

Q3: What is the primary use of boron trifluoride methanol complex in the context of the provided research?

A3: The research predominantly employs boron trifluoride methanol complex as a catalyst for esterification and transesterification reactions, particularly in fatty acid analysis. [, , , , , , ]

Q4: How does boron trifluoride methanol complex facilitate esterification?

A4: BF3·CH3OH acts as a Lewis acid catalyst. The boron atom in BF3, being electron-deficient, readily accepts an electron pair from the oxygen atom of the carboxylic acid group. This interaction polarizes the carboxylic acid, making it more susceptible to nucleophilic attack by methanol, leading to ester formation. [, ]

Q5: Are there any concerns regarding the selectivity of boron trifluoride methanol complex in these reactions?

A5: Research highlights the potential for isomerization of certain fatty acids, particularly conjugated dienes and trienes, during the derivatization process with BF3·CH3OH. [] While suitable for many applications, alternative methods like the use of sodium methoxide in methanol (NaOCH3/MeOH) or tetramethylguanidine in methanol (TMG/MeOH) are suggested when working with susceptible fatty acids to minimize isomerization. []

Q6: In what specific applications is boron trifluoride methanol complex used for analysis?

A6: The research demonstrates its use in analyzing various sample types, including:

- Food products: Determining fatty acid profiles in hydrogenated soybean oil, [] edible oils, [] pearlescent agents, [] and savory snack products containing olestra. []

- Biological samples: Analyzing fatty acid composition in human placenta, [] bean sprouts, [] infant feces, [] blood serum, [] and plant materials. [, ]

- Other applications: Quantifying adipic acid esters in PVC films [] and determining isopropyl citrates in edible oil. []

Q7: What analytical techniques are commonly employed with boron trifluoride methanol complex?

A9: Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is the primary analytical technique used after derivatizing analytes with BF3·CH3OH. [, , , , , ] This approach enables separation and identification of individual fatty acid methyl esters, providing insights into the fatty acid composition of various samples.

Q8: Are there alternative methods to using boron trifluoride methanol complex for fatty acid analysis?

A8: Yes, alternative methods exist, and their suitability depends on the specific analytes and potential for artifact formation. Some examples include:

- Acetyl chloride: This reagent offers another option for derivatization, but its efficacy and potential for artifact formation should be assessed. []

- Base-catalyzed transesterification: Methods utilizing sodium methoxide or tetramethylguanidine in methanol provide alternatives, particularly when analyzing conjugated fatty acids prone to isomerization with BF3·CH3OH. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.